5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

ZTP riboswitch RNA-ligand interaction bacterial gene regulation

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate (commonly abbreviated ZTP, also known as AICAR triphosphate) is a modified purine biosynthetic intermediate derived from the monophosphorylated precursor ZMP (AICAR monophosphate). It belongs to the Z-nucleotide family (5-aminoimidazole-4-carboxamide ribotides) and functions as a bacterial alarmone that signals 10-formyl-tetrahydrofolate (10f-THF) deficiency.

Molecular Formula C9H17N4O14P3
Molecular Weight 498.17 g/mol
CAS No. 82989-82-0
Cat. No. B1209346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
CAS82989-82-0
Synonyms5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
ZTP nucleotide
Molecular FormulaC9H17N4O14P3
Molecular Weight498.17 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
InChIInChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
InChIKeyOCDLJXCWVQPFCK-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl Triphosphate (ZTP, CAS 82989-82-0): Procurement-Relevant Identity and Class Context


5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate (commonly abbreviated ZTP, also known as AICAR triphosphate) is a modified purine biosynthetic intermediate derived from the monophosphorylated precursor ZMP (AICAR monophosphate) [1]. It belongs to the Z-nucleotide family (5-aminoimidazole-4-carboxamide ribotides) and functions as a bacterial alarmone that signals 10-formyl-tetrahydrofolate (10f-THF) deficiency [2]. Unlike canonical nucleoside triphosphates, ZTP is synthesized via a unique one-step pyrophosphorylation of ZMP catalyzed by 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase [3]. ZTP serves as a high-affinity ligand for a widespread class of bacterial riboswitches (ZTP riboswitches) that regulate purine biosynthesis and one-carbon metabolism genes [1]. In mammalian systems, ZTP is the triphosphorylated metabolite of the AMPK-activating prodrug AICAR (Acadesine) and can be dephosphorylated to ZMP, which allosterically activates AMP-activated protein kinase (AMPK) [2].

Why ZTP Cannot Be Replaced by Generic AMP Analogs or Other Nucleoside Triphosphates in Key Research Applications


The functional identity of ZTP is defined by a constellation of biochemical features that no single in-class analog simultaneously recapitulates. The ZTP riboswitch class, which controls folate and purine metabolism genes across diverse bacterial phyla, discriminates against natural nucleotides by orders of magnitude: AMP is bound ~1,000-fold weaker, while IMP, GMP, and XMP are rejected by ≥30,000-fold relative to ZMP/ZTP [1]. Furthermore, ZTP's unique one-step biosynthetic route via PRPP synthetase—reversible pyrophosphate transfer to ZMP—has no parallel among canonical nucleoside triphosphates, which universally require sequential kinase-mediated phosphorylation [2]. In AMPK activation contexts, substituting ZMP/ZTP with the natural activator AMP introduces confounding effects on cellular adenine nucleotide pools (ATP, ADP, AMP), whereas Z-nucleotide accumulation selectively reports on folate status without directly altering energy charge [3]. For cell-based studies, direct application of ZTP cannot substitute for the cell-permeable prodrug AICAR nucleoside because ZTP—like all nucleoside triphosphates—is membrane-impermeable and must be generated intracellularly [4]. These orthogonal selectivity determinants make generic substitution of ZTP with AMP, ATP, AICAR nucleoside, or synthetic AMPK activators scientifically invalid for riboswitch-targeted, folate-stress signaling, or Z-nucleotide-specific enzymatic studies.

Quantitative Differential Evidence for 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl Triphosphate (ZTP, CAS 82989-82-0) vs. Closest Analogs


ZTP Riboswitch Binding Affinity: Nanomolar Kd vs. Micromolar-to-Millimolar Rejection of Natural Nucleotides

The ZTP riboswitch aptamer (104 Cba RNA from Clostridium beijerinckii) binds ZMP with an apparent Kd of ~30 nM as determined by in-line probing [1]. Critically, the aptamer does not discriminate between ZMP and ZTP, indicating that both phosphorylation states are recognized with equivalent nanomolar affinity [1]. In direct head-to-head comparison under identical assay conditions, AMP (adenosine-5'-monophosphate) binds the same aptamer with approximately 1,000-fold poorer affinity (estimated Kd ~30 µM), while IMP, GMP, and XMP exhibit at least 30,000-fold poorer binding (Kd >1 mM) [1]. The nucleobase AICA (lacking the ribosyl group) shows ~50-fold reduced affinity (Kd ~1.5 µM) [1]. This selectivity profile establishes ZTP/ZMP as the cognate, high-affinity ligands for this widespread riboswitch class, which is not replicated by any natural nucleotide.

ZTP riboswitch RNA-ligand interaction bacterial gene regulation

Unique One-Step Enzymatic Synthesis: ZTP vs. All Canonical Nucleoside Triphosphates

ZTP biosynthesis proceeds via a single-step transfer of the pyrophosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to ZMP, catalyzed by PRPP synthetase; the reaction is reversible and also mediates dephosphorylation of ZTP back to ZMP [1]. This pathway is unique among all known nucleoside triphosphates: ATP, GTP, CTP, and UTP each require sequential phosphorylation of the monophosphate to diphosphate to triphosphate by specific nucleoside monophosphate kinases and nucleoside diphosphate kinases [1]. No other ribonucleoside triphosphate is known to be formed directly from its monophosphate precursor in a single enzymatic step without intermediate diphosphate formation.

enzymatic synthesis PRPP synthetase nucleotide metabolism

AMPK Allosteric Activation by ZMP: Maximal Efficacy Equivalent to AMP but with Distinct ATP-Modulated Potency

ZMP (the monophosphate form to which ZTP is rapidly dephosphorylated intracellularly) stimulates purified rat liver AMP-activated protein kinase (AMPK) to the same maximal extent as AMP, achieving approximately 10-fold activation over basal activity [1]. However, the concentration required for half-maximal activation differs strikingly between ZMP and AMP in a manner dependent on the competing ATP concentration: at 0.2 mM ATP, the EC50 for AMP is 9 µM versus 400 µM for ZMP; at 3 mM ATP, the EC50 shifts to 0.4 mM for AMP versus 5 mM for ZMP [1]. This demonstrates that while ZMP matches AMP in maximal allosteric efficacy, it requires 44-fold to 12.5-fold higher concentration depending on ATP levels. ZMP stimulation was additive with AMP up to maximal activation, confirming binding at the same allosteric site [1].

AMPK activation ZMP pharmacology allosteric regulation

Intracellular Generation Requirement: ZTP Membrane Impermeability vs. Cell-Permeable AICAR Nucleoside Prodrug

ZTP, like all nucleoside triphosphates, is membrane-impermeable and cannot enter cells when applied extracellularly. In contrast, the nucleoside AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, Acadesine, CAS 2627-69-2) readily crosses cell membranes and is phosphorylated intracellularly by adenosine kinase to ZMP, which can be further converted to ZTP by PRPP synthetase [1]. In isolated rat hepatocytes, incubation with AICAR results in intracellular ZMP accumulation without perturbing ATP, ADP, or AMP pools [2], whereas direct extracellular application of ZTP yields no intracellular nucleotide accumulation. This pharmacokinetic distinction is critical for experimental design: ZTP is the appropriate reagent for cell-free biochemical assays (riboswitch binding, AMPK activation in purified systems, enzymatic synthesis studies), while AICAR nucleoside is required for intact-cell AMPK activation studies.

cell permeability prodrug metabolism nucleotide delivery

Folate Stress-Specific Accumulation: ZTP as a Selective Alarmone Distinct from Adenine Nucleotides

ZTP accumulates specifically in response to 10-formyl-tetrahydrofolate (10f-THF) deficiency, a condition that depletes the one-carbon donor required for ZMP transformylase (PurH) to convert ZMP to IMP [1]. In Salmonella typhimurium, six distinct methods of folate starvation all triggered ZTP accumulation, whereas numerous non-folate starvation conditions (including carbon, nitrogen, phosphate, or amino acid limitation) did not [1]. ZMP, the direct precursor, accumulates concurrently due to PurH substrate blockade, and excess ZMP is pyrophosphorylated to ZTP by PRPP synthetase [1][2]. By contrast, adenine nucleotides (AMP, ADP, ATP) respond to general energy stress rather than folate status specifically. More recently, ZTP has been shown to also accumulate during zinc deficiency in Bacillus subtilis, where low zinc reduces folate levels, further expanding its alarmone role [3].

folate stress alarmone signaling purine biosynthesis

Enzymatic Cascade Production: Defined Phosphorylation State ZTP vs. Chemical Synthesis Side Products

Chemical synthesis of AICA ribonucleotides with defined phosphorylation states is challenging and typically yields mixtures of mono-, di-, and triphosphate species [1]. An enzymatic two-enzyme cascade (EcAPT phosphoribosyltransferase + MrPPK polyphosphate kinase) achieves ZTP production from AICA nucleobase and PRPP with up to 65% conversion, with ZDP (AICA diphosphate) as the primary side product [1]. A parallel cascade using AjPPK instead of MrPPK produces exclusively ZDP with 91% conversion [1]. This defined phosphorylation control contrasts with chemical phosphorylation methods, which produce heterogeneous mixtures requiring extensive HPLC purification. The enzymatic approach enables selective procurement of ZTP for applications where the triphosphate state must be rigorously defined (e.g., riboswitch structural biology, enzymatic substrate studies).

biocatalysis nucleotide synthesis enzymatic cascade

High-Value Application Scenarios for 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl Triphosphate (ZTP, CAS 82989-82-0)


ZTP Riboswitch-Targeted Antibacterial Drug Discovery and RNA-Ligand Structural Biology

The ZTP riboswitch is a genetically validated bacterial RNA target controlling folate and purine metabolism genes across >2,000 bacterial species. High-resolution co-crystal structures of ZTP riboswitch aptamers bound to ZMP (PDB: 5BTP, resolution 1.80 Å) reveal unprecedented Mg²⁺-mediated carboxamide recognition [1]. ZTP, with its nanomolar affinity (Kd ~30 nM for the aptamer) and >1,000-fold selectivity over natural nucleotides, is the essential reference ligand for all riboswitch-targeted screening campaigns. Structure-activity relationship (SAR) studies require ZTP as the cognate ligand control against which synthetic analog binding is compared. Synthetic analogs that replace the sugar-phosphate moiety bind the ZTP riboswitch with comparable affinity but activate transcription up to ~3-fold more strongly than ZMP in E. coli reporter assays, demonstrating the value of ZTP/ZMP in developing antibacterial compounds that exploit riboswitch-mediated gene activation [2].

AMPK Activation Studies Requiring Allosteric Control Without Adenine Nucleotide Pool Perturbation

For researchers dissecting AMPK signaling in cell-free or reconstituted systems, ZMP (generated by dephosphorylation of ZTP or directly applied) provides full AMPK allosteric activation (~10-fold) equivalent to AMP, but with a distinct ATP-dependent potency profile: EC50 of 400 µM vs. 9 µM for AMP at 0.2 mM ATP, and 5 mM vs. 0.4 mM at 3 mM ATP [1]. This allows dose-response studies across a wider concentration window without saturating the AMP/ATP binding site at low micromolar concentrations. Crucially, ZMP activation is additive with AMP, confirming the same binding site but enabling independent titration. ZTP, as the stable triphosphate form, serves as the optimal storage and handling format for generating ZMP in situ via phosphatase treatment, avoiding the stability limitations of the monophosphate during long-term storage [2].

Bacterial Folate Stress and One-Carbon Metabolism Research Using ZTP as a Pathway-Specific Biomarker

ZTP accumulation is a specific and quantitative biomarker of 10-formyl-tetrahydrofolate deficiency in bacteria. In Salmonella typhimurium, six distinct folate starvation regimens all elevate intracellular ZTP, whereas non-folate stresses (carbon, nitrogen, phosphate, amino acid limitation) do not [1]. This specificity makes ZTP the only nucleotide suitable for monitoring folate pathway blockade in antimicrobial mode-of-action studies, particularly for antifolate drugs (e.g., pemetrexed, which causes ZMP accumulation and subsequent AMPK/mTOR inhibition in cancer cells) [2]. More recently, ZTP has been implicated in zinc homeostasis in Bacillus subtilis, where zinc depletion lowers folate levels and triggers ZTP accumulation, activating the zinc chaperone ZagA . ZTP thus serves as a cross-pathway reporter linking folate, purine, and zinc metabolism.

Enzymatic Nucleotide Synthesis Research and Biocatalytic Process Development

The PRPP synthetase-catalyzed one-step pyrophosphorylation of ZMP to ZTP is unique in nucleotide biochemistry and serves as a model system for studying non-canonical NTP biosynthesis [1]. Additionally, the multi-enzyme cascade (EcAPT phosphoribosyltransferase + polyphosphate kinase) achieving 65% ZTP conversion from nucleobase represents a scalable biocatalytic route for producing defined-phosphorylation AICA nucleotides without chemical phosphorylation artifacts [2]. Researchers in biocatalysis and nucleotide chemistry can use ZTP as a reference standard for developing improved enzymatic cascades targeting higher conversion yields and for calibrating HPLC-based nucleotide analysis of mixed ZMP/ZDP/ZTP pools [2].

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